molecular formula C10H8ClNO2 B11890281 3-Chloro-2-(hydroxymethyl)quinolin-4-ol

3-Chloro-2-(hydroxymethyl)quinolin-4-ol

Cat. No.: B11890281
M. Wt: 209.63 g/mol
InChI Key: HBCFUIJUYWKMJA-UHFFFAOYSA-N
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Description

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(hydroxymethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

Scientific Research Applications

3-Chloro-2-(hydroxymethyl)quinolin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biological Activity

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a derivative of the quinoline family, which has gained attention for its diverse biological activities. This compound's structure, featuring a hydroxymethyl group and a chlorine atom, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8ClNO\text{C}_{10}\text{H}_{8}\text{ClN}\text{O}

This compound features a quinoline backbone with a hydroxymethyl substituent at the second position and a chlorine atom at the third position. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activities against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL
Other Quinoline DerivativeKlebsiella pneumoniae2 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).

Case Study: In Vitro Cytotoxicity Assay

In one study, the viability of MDA-MB-231 cells was assessed after treatment with varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
1047
2530

The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against PC-3 cells, indicating its potent anticancer activity .

Antiviral Activity

Emerging research suggests that quinoline derivatives may also possess antiviral properties. A study focused on the antiviral activity against dengue virus serotype 2 revealed that certain quinoline derivatives exhibited significant inhibitory effects. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication early in the viral life cycle .

The mechanisms underlying the biological activities of quinoline derivatives typically involve:

  • Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in cellular processes, such as topoisomerases in cancer cells.
  • Interference with Cell Signaling : Quinoline derivatives can disrupt signaling pathways that promote cell proliferation.
  • Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14)

InChI Key

HBCFUIJUYWKMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl

Origin of Product

United States

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